![molecular formula C21H23N3O3 B2457927 N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide CAS No. 941890-71-7](/img/structure/B2457927.png)
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide, commonly known as MPO, is a chemical compound that belongs to the class of oxalamide derivatives. It has been found to have potential applications in scientific research due to its unique biochemical and physiological effects.
Scientific Research Applications
Oxidative Stress and Neuroprotection
- Research on compounds like mangiferin has shown protective effects against oxidative stress-induced cytotoxicity in neuroblastoma cells, suggesting potential applications in therapies for degenerative diseases such as Parkinson's disease (Amazzal et al., 2007).
Metabolic Enzyme Inhibition
- Studies on derivatives of 3-hydroxy-1H-pyrrole-2,5-dione have explored their potency as competitive inhibitors of glycolic acid oxidase, which has implications for the treatment of conditions like hyperoxaluria (Rooney et al., 1983).
Molecular Structure and Reactivity
- Research involving coordination polymers with bis(oxamate) ligands, similar in structure to the compound , has provided insights into the luminescent and magnetic properties of these materials, which could have applications in materials science and electronics (Ma et al., 2018).
Catalysis and Chemical Synthesis
- Investigations into novel synthetic approaches for N-(2-carboxyaryl)-N2-(aryl or H)oxalamides have unveiled new methods for synthesizing anthranilic acid derivatives and oxalamides, which are crucial for various chemical synthesis applications (Mamedov et al., 2016).
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-11-17(13-18(14)24-12-6-9-19(24)25)23-21(27)20(26)22-15(2)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHUZZVQMSHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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